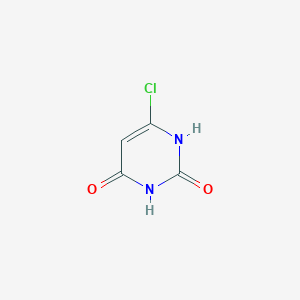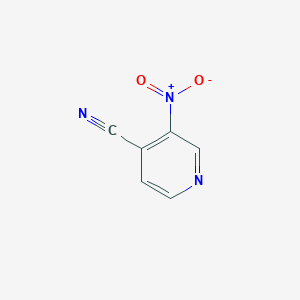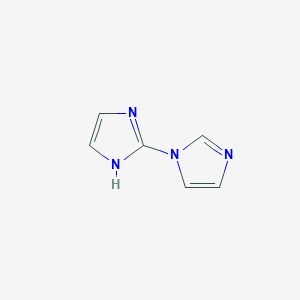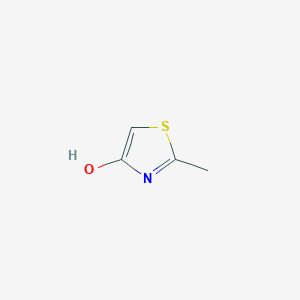
3-Aminopyridine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aminopyridine derivatives often involves coordination compounds, as demonstrated by the synthesis and characterization of zinc(II) coordination compounds with 3- and 4-aminopyridine (Dojer et al., 2015). Such syntheses typically involve reactions with metal acetates in aqueous or methanol solutions, leading to the formation of complex molecules with specific coordination to metal atoms.
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds, such as nitroderivatives of aminopyridines, provide insight into the molecular arrangement and hydrogen bonding interactions present in these compounds (Bryndal et al., 2012). Such analyses often utilize X-ray diffraction and vibrational studies alongside quantum chemical calculations to elucidate the structures.
Chemical Reactions and Properties
Aminopyridines react with various reagents, leading to diverse products depending on the reactants and conditions. For instance, aminopyridines can undergo condensation with glyoxal and formaldehyde to form complex bicyclooctane and imidazolidine structures, showcasing the reactive versatility of the aminopyridine ring (Farnia et al., 1997).
Physical Properties Analysis
The study of crystalline forms and polymorphism in compounds related to aminopyridines, such as sulfapyridine, reveals the importance of molecular conformation and hydrogen bonding in determining the physical properties of these compounds (Bar & Bernstein, 1985). Such studies help in understanding the solid-state behavior of aminopyridine derivatives.
Chemical Properties Analysis
The regioselective synthesis of multisubstituted aminopyridines through copper-catalyzed reactions highlights the chemical reactivity and functionalization potential of aminopyridine derivatives (Zhou et al., 2013). These reactions allow for the modification of the pyridine ring and the introduction of various functional groups, impacting the chemical properties significantly.
Applications De Recherche Scientifique
Activités biologiques
Les aminopyridines, y compris la 3-aminopyridine-2,4-diol, ont été largement étudiées en raison de leurs activités biologiques intéressantes . Elles existent sous trois formes isomères : la 2-aminopyridine, la 3-aminopyridine et la 4-aminopyridine . La diversité de leurs activités pharmacologiques a attiré l’attention de nombreux chercheurs .
Synthèse de dérivés d’aminopyridine
La this compound peut être utilisée dans la synthèse de différents types de dérivés d’aminopyridine . L’étude examine les progrès récents liés à la procédure efficace de synthèse de ces dérivés .
Coordination avec les métaux
La this compound peut se coordonner avec les métaux . Cette propriété est utile dans la synthèse de médicaments à base de complexes métalliques, qui sont largement utilisés comme composés thérapeutiques pour traiter plusieurs maladies humaines .
Applications antimicrobiennes
Certains complexes de métaux de transition à base de 3-aminopyridine ont été synthétisés et leurs activités antibactériennes ont été étudiées
Safety and Hazards
3-Aminopyridine-2,4-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mécanisme D'action
Target of Action
3-Aminopyridine-2,4-diol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in regulating the duration of the action potential in neurons, which in turn influences the release of neurotransmitters .
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then enhance the release of the neurotransmitter acetylcholine, which stimulates muscle at the end plate .
Biochemical Pathways
The primary biochemical pathway affected by Amifampridine is the neurotransmission pathway . By blocking the potassium channels, Amifampridine prolongs the action potential and increases the release of acetylcholine . This leads to enhanced neurotransmission, particularly at the neuromuscular junction .
Pharmacokinetics
Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . The oral bioavailability of Amifampridine is reported to be 67 ± 29% .
Result of Action
The increased release of acetylcholine at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness . This makes Amifampridine particularly effective in treating disorders like Lambert-Eaton myasthenic syndrome (LEMS), which is characterized by muscle weakness .
Action Environment
The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine . Additionally, the presence of certain solvents used for purification processes can also impact the effectiveness of Amifampridine .
Propriétés
IUPAC Name |
3-amino-4-hydroxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLDQBKULOWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716280 |
Source


|
| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103792-82-1 |
Source


|
| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)









![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)


